

## Quantitative Analysis of Sulfur Species in Ultramarine Blue: A Comparative Guide

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This guide provides a comparative overview of analytical techniques for the quantitative analysis of sulfur species in **ultramarine blue** pigments. The selection of an appropriate analytical method is critical for understanding the pigment's color properties, stability, and for quality control in its applications, including in materials science and potentially as an inert marker in pharmaceutical or cosmetic formulations.

## Introduction to Sulfur in Ultramarine Blue

**Ultramarine blue** is a complex sodium aluminosilicate with a sodalite cage structure, renowned for its intense blue color. This color originates from the presence of entrapped sulfur radical anions, primarily the trisulfur radical anion  $(S_3^-)$ , which acts as a chromophore. Other sulfur species, such as the disulfide radical anion  $(S_2^-)$ , associated with a yellow color), neutral sulfur, and sulfate  $(SO_4^{2-})$ , can also be present within the structure. The relative proportions of these sulfur species directly influence the final color and quality of the pigment. Therefore, accurate quantitative analysis of these species is paramount for both pigment characterization and quality assurance.

This guide compares the primary analytical methods for both the speciation and the total quantification of sulfur in **ultramarine blue**, providing experimental data where available and detailed protocols for key techniques.



## **Comparison of Analytical Techniques**

The selection of an analytical technique depends on the specific goal, whether it is to determine the total sulfur content or to quantify the different sulfur species present.

Table 1: Comparison of Quantitative Analytical Methods for Sulfur in Ultramarine Blue



Technique	Analytical Target	Principle	Sample Preparatio n	Advantag es	Limitation s	Typical Precision/ Accuracy
Sulfur K- edge XANES	Sulfur Speciation ( $S_3^-$ , $S_2^-$ , $SO_4^{2^-}$ , etc.)	Measures the absorption of X-rays at the sulfur K-edge, which is sensitive to the oxidation state and local chemical environme nt of sulfur atoms.	Minimal; powder sample mounted on tape or pressed into a pellet.	Highly sensitive to different sulfur species. Provides direct quantitative information on the relative proportions of species. Non- destructive.	Requires access to a synchrotro n radiation source. Data analysis can be complex.	Quantitativ e estimation of S <sub>3</sub> - occupancy has been reported with good reproducibi lity.[1]
X-ray Photoelectr on Spectrosco py (XPS)	Sulfur Speciation (surface)	Measures the kinetic energy of photoelectr ons emitted from the sample surface upon X-ray irradiation. Different chemical states of sulfur result in different	Powder sample mounted on a holder. Requires ultra-high vacuum.	Provides quantitative elemental and chemical state information of the top few nanometer s of the surface. Can distinguish between sulfide, polysulfide,	Surface- sensitive, may not represent the bulk compositio n. Charging effects in insulating samples like ultramarine can complicate spectra.	Relative standard deviations are typically in the range of 5-10% for major component s.



		binding energies.		and sulfate.[2] [3]		
Combustio n with IR or UV- Fluorescen ce Detection	Total Sulfur	The sample is combusted at high temperatur e in an oxygen stream, converting all sulfur to sulfur dioxide (SO <sub>2</sub> ). The SO <sub>2</sub> is then detected and quantified by an infrared or UV-fluorescenc e detector.	Weighed solid sample placed in a ceramic boat.	High accuracy and precision for total sulfur. Automated and relatively fast. Wellestablished standard methods (e.g., ASTM D5453).[4] [5][6][7]	Destructive . Does not provide information on sulfur speciation.	Relative standard deviation is typically < 5%.[8]
Raman Spectrosco py	Identification of Chromophores (S3 <sup>-</sup> , S2 <sup>-</sup> )	Inelastic scattering of monochro matic light, providing vibrational information specific to molecular structures.  S <sub>3</sub> - and	Minimal; powder sample placed under the microscope objective.	Excellent for identifying the key color- producing radical anions. Non- destructive. Can be performed	Quantificati on in solid samples is challenging due to factors like particle size, orientation, and laser penetration depth.	Quantitativ e methods for aqueous sulfur species exist, but are not directly transferabl e to solid pigments



	characteris tic, strong Raman signals.[9] [10]		benchtop instrument s.	qualitative or semi- quantitative tool for solids.[9] [10]	same level of accuracy. [11][12][13]
Wet Chemical Methods Total Sulfur (Gravimetr y/Titration)	sample is digested (e.g., via acid digestion or bomb combustion ) to convert all sulfur to sulfate. The sulfate is then precipitate d and weighed (gravimetry ) or titrated. [14][15][16]	Complete digestion of the aluminosili cate matrix is required, which can be challenging .	Low cost of instrument ation. Can be highly accurate if performed carefully.	Labor- intensive and time- consuming. Prone to interferenc es. Requires complete sample dissolution.	Precision can be around ±10% for low concentrati ons, but better for higher content with careful execution. [14]

# Experimental Protocols Sulfur Speciation by Sulfur K-edge XANES Spectroscopy

This protocol provides a general workflow for the analysis of ultramarine pigments using XANES. Specific instrument parameters will vary depending on the synchrotron beamline.

Objective: To quantitatively determine the relative proportions of different sulfur species.



#### Methodology:

#### Sample Preparation:

- Grind the ultramarine pigment to a fine, homogeneous powder using an agate mortar and pestle.
- For transmission measurements, thinly spread the powder onto sulfur-free tape (e.g., Kapton®) and fold the tape to secure the sample.
- For fluorescence yield measurements, press the powder into a pellet or mount it on a sample holder using double-sided carbon tape.

#### Data Acquisition:

- Perform measurements at a synchrotron radiation facility on a beamline equipped for soft X-ray spectroscopy.
- Mount the sample in the analysis chamber, which is typically under vacuum.[17]
- Collect spectra across the sulfur K-edge (approx. 2460–2500 eV). The energy range should be scanned with a fine step size (e.g., 0.1-0.2 eV) across the edge region to resolve the spectral features.[18]
- Record data in fluorescence yield mode for bulk sensitivity or total electron yield for surface sensitivity.
- Acquire spectra for known sulfur-containing standards (e.g., sodium sulfate, sodium sulfite, elemental sulfur, and synthetic polysulfides) under the same conditions for linear combination fitting.

#### Data Analysis:

- Normalize the acquired spectra to the absorption edge jump.
- Perform a linear combination fitting (LCF) of the ultramarine spectrum using the spectra of the reference compounds.



o The fitting results will yield the percentage of each sulfur species present in the sample. The intensity of the pre-peak at about 2468.0 eV can be directly proportional to the concentration of the S₃⁻ chromophore.[1]

## **Total Sulfur Analysis by High-Temperature Combustion**

This protocol is based on standard methods like ASTM D5453 for the determination of total sulfur.

Objective: To accurately determine the total weight percentage of sulfur in the pigment.

#### Methodology:

- Instrument Calibration:
  - Calibrate the instrument using certified sulfur standards (e.g., sulfanilamide) across a range of concentrations that bracket the expected sulfur content of the ultramarine sample (typically around 10-15 wt%).
  - Prepare a calibration curve by plotting the detector response versus the known mass of sulfur.
- Sample Preparation:
  - Accurately weigh approximately 1-5 mg of the dry ultramarine pigment into a tin container or ceramic boat.
- Analysis:
  - Introduce the sample into the combustion furnace of the elemental analyzer, which is heated to approximately 1000-1100 °C in an oxygen-rich atmosphere.[4][6]
  - The combustion process converts all sulfur-containing compounds to sulfur dioxide (SO<sub>2</sub>).
  - The resulting gases are passed through a purification system to remove interfering substances like water and halogens.



 The SO<sub>2</sub> is then measured by a selective detector, typically a non-dispersive infrared (NDIR) detector or a UV-fluorescence (UVF) detector.[5][7]

#### · Quantification:

- The instrument software calculates the total sulfur content of the sample in weight percent by comparing the detector response to the calibration curve.
- Analyze each sample in triplicate to ensure reproducibility.

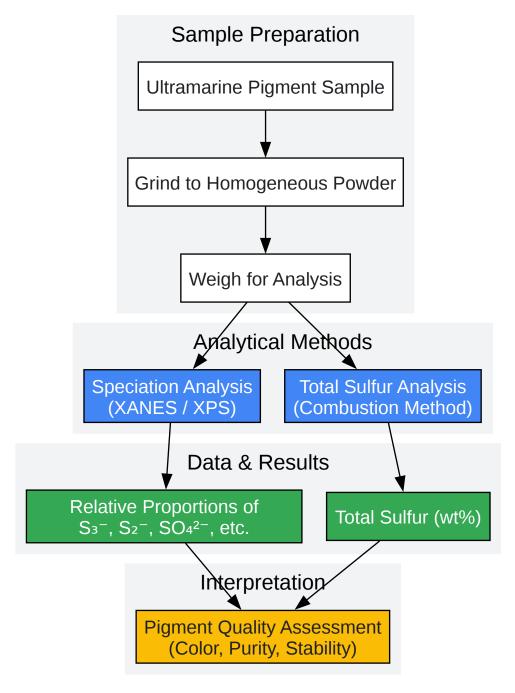
## **Visualization of Analytical Workflow**

The following diagram illustrates a typical workflow for a comprehensive analysis of sulfur in **ultramarine blue**, combining techniques for both speciation and total sulfur quantification.





## Analytical Workflow for Sulfur in Ultramarine Blue



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Caption: Workflow for comprehensive sulfur analysis in ultramarine pigments.

## Conclusion



The quantitative analysis of sulfur in **ultramarine blue** requires a multi-faceted approach. For detailed speciation, which is crucial for understanding the color properties, Sulfur K-edge XANES spectroscopy is the most powerful technique, providing direct quantitative information on the relative abundance of different sulfur species. XPS offers valuable surface-specific speciation data. For accurate total sulfur content, which is essential for quality control and stoichiometry, high-temperature combustion with IR or UV-fluorescence detection is the recommended method due to its accuracy, precision, and adherence to standardized procedures. While Raman spectroscopy is invaluable for the qualitative identification of the key chromophores, its use for the quantification of sulfur species in solid pigments remains challenging. The selection of the most appropriate technique or combination of techniques will ultimately be dictated by the specific research or quality control objectives.

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